molecular formula C15H16O2 B15074634 P,'-[Methylenebis(oxy)]ditoluene CAS No. 17241-24-6

P,'-[Methylenebis(oxy)]ditoluene

Cat. No.: B15074634
CAS No.: 17241-24-6
M. Wt: 228.29 g/mol
InChI Key: XBBWCUBZMGGWFC-UHFFFAOYSA-N
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Description

Historical Development and Early Investigations of Methylenebis(oxy) Compounds

The story of P,P'-[Methylenebis(oxy)]ditoluene is intrinsically linked to the broader history of ether synthesis. The Williamson ether synthesis, developed in the mid-19th century, provided a foundational method for creating ethers by reacting an alkoxide with an alkyl halide. This fundamental reaction opened the door for the synthesis of a wide variety of ethers, including those with more complex structures.

While specific early investigations into P,P'-[Methylenebis(oxy)]ditoluene are not extensively documented in widely available literature, the foundational chemistry of acetals and formals, to which it is related, was a subject of study in the late 19th and early 20th centuries. These early studies focused on the reactions of aldehydes and ketones with alcohols, laying the groundwork for understanding the formation of the methylenebis(oxy) linkage. The synthesis of related compounds, such as bis(aryloxy)fluoromethanes, has been reported, highlighting the ongoing interest in molecules containing the R-O-CH₂-O-R' motif. nih.govnih.gov The synthesis of the structurally similar di-p-tolylmethane (B73087) via the reaction of toluene (B28343) with formaldehyde (B43269) in the presence of sulfuric acid was described in the late 19th century, providing an early precedent for the formation of methylene-bridged aromatic compounds. google.com

Nomenclature and Structural Considerations within the Ditoluene Analogues

The systematic name for P,P'-[Methylenebis(oxy)]ditoluene is 1,1'-[methylenebis(oxy)]bis(4-methylbenzene). This name precisely describes its structure: a central methylene (B1212753) group (-CH₂-) is bonded to two oxygen atoms, each of which is in turn attached to a p-tolyl group (a toluene ring substituted at the para position).

Structurally, the molecule possesses a flexible central linkage due to the single bonds of the methylenebis(oxy) bridge. The geometry around the oxygen atoms is bent, similar to that in ethers, and the molecule can adopt various conformations. The presence of the two p-tolyl groups, which are relatively non-polar, influences its solubility and intermolecular interactions.

Significance of P,P'-[Methylenebis(oxy)]ditoluene in Organic and Materials Chemistry

P,P'-[Methylenebis(oxy)]ditoluene serves as a valuable building block in both organic synthesis and the development of new materials. Its bifunctional nature, with two aromatic rings connected by a flexible linker, makes it an attractive monomer for polymerization reactions.

In the field of materials science, compounds with similar methylene-bridged aromatic structures are utilized as curing agents for epoxy resins. mdpi.com The incorporation of such units can influence the thermal and mechanical properties of the resulting polymers. While specific studies on P,P'-[Methylenebis(oxy)]ditoluene in this context are not widely reported, its structure suggests potential for creating high-performance polymers with specific thermal stabilities and mechanical strengths. For instance, related studies on epoxy resins cured with various methylene-bridged aromatic diamines have shown that the substituents on the aromatic rings significantly impact the glass transition temperature and flexural strength of the final material. mdpi.com

In organic synthesis, the methylenebis(oxy) moiety can be a stable protecting group for diols or a linker in the construction of more complex molecular architectures. The aromatic rings can also be further functionalized, allowing for the creation of a diverse range of derivatives.

Compound Names Table

Systematic NameCommon/Alternative Name
1,1'-[methylenebis(oxy)]bis(4-methylbenzene)P,P'-[Methylenebis(oxy)]ditoluene
4,4'-DitolylmethaneDi-p-tolylmethane
TolueneMethylbenzene
FormaldehydeMethanal
Sulfuric AcidOil of vitriol
4,4′-methylenedianilineMDA
4,4′-methylenebis(2-ethylaniline)MOEA
4,4′-methylenebis(2-chloroaniline)MOCA
4,4′-methylenebis(3-chloro-2,6-diethylaniline)MCDEA
3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)anilineAFG-90MH

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17241-24-6

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

1-methyl-4-[(4-methylphenoxy)methoxy]benzene

InChI

InChI=1S/C15H16O2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3

InChI Key

XBBWCUBZMGGWFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCOC2=CC=C(C=C2)C

Origin of Product

United States

Advanced Synthetic Methodologies for P, Methylenebis Oxy Ditoluene

Mechanistic Investigations of Acid-Catalyzed Condensation Pathways

The traditional and most common method for the synthesis of p,p'-[Methylenebis(oxy)]ditoluene is the acid-catalyzed condensation of p-cresol (B1678582) with formaldehyde (B43269). vaia.comnih.govgoogle.comnih.gov This reaction proceeds through a series of electrophilic aromatic substitution steps, leading to the formation of the desired diarylmethylene ether.

Role of Acid Catalysts in Reaction Efficiency and Selectivity

The choice of acid catalyst plays a pivotal role in the efficiency and selectivity of the condensation reaction. Both Brønsted and Lewis acids have been employed to facilitate this transformation. Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, are commonly used. rsc.org The primary function of the acid catalyst is to protonate the formaldehyde, thereby increasing its electrophilicity and making it more susceptible to attack by the electron-rich aromatic ring of p-cresol.

The concentration and strength of the acid catalyst directly influence the reaction rate. Higher acid concentrations generally lead to faster reaction times; however, they can also promote side reactions, such as the formation of polymeric byproducts. nih.gov The selectivity for the desired p,p'-isomer is also affected by the catalyst. The use of certain catalysts can favor the formation of the ortho-para or ortho-ortho linked isomers.

Recent research has explored the use of solid acid catalysts and ionic liquids to improve catalyst recovery and reaction selectivity. rsc.org For instance, water-soluble Brønsted acidic ionic liquids have been shown to be effective catalysts that can be easily separated from the reaction mixture. rsc.org

Influence of Reaction Conditions on Product Formation

The formation of p,p'-[Methylenebis(oxy)]ditoluene is highly dependent on various reaction conditions, including temperature, reactant molar ratio, and solvent.

Temperature: The reaction temperature significantly affects the rate of condensation. Higher temperatures generally accelerate the reaction but can also lead to increased formation of undesired byproducts and polymers. google.com Optimal temperature control is crucial for maximizing the yield of the desired product.

Reactant Molar Ratio: The molar ratio of p-cresol to formaldehyde is a critical parameter. An excess of p-cresol is often used to drive the reaction towards the formation of the dimeric product and to minimize the formation of higher molecular weight polymers. google.com The specific ratio can be optimized to achieve the highest yield and purity of p,p'-[Methylenebis(oxy)]ditoluene.

Solvent: The choice of solvent can influence the solubility of reactants and products, as well as the reaction kinetics. While the reaction can be carried out without a solvent, the use of an appropriate solvent can improve heat transfer and control over the reaction.

ParameterConditionEffect on Reaction
Catalyst Brønsted Acids (e.g., HCl, H₂SO₄, p-TSA), Lewis Acids, Solid Acids, Ionic LiquidsIncreases electrophilicity of formaldehyde, influences reaction rate and selectivity.
Temperature Varies, often elevatedAffects reaction rate; higher temperatures can increase byproduct formation.
Molar Ratio Excess p-cresol to formaldehyde is commonDrives reaction towards dimer formation, minimizes polymerization.
Solvent Can be solvent-free or with an inert solventAffects solubility and reaction control.

Exploration of Alternative Synthetic Routes

While acid-catalyzed condensation remains a prevalent method, research into alternative synthetic routes is ongoing, driven by the desire for milder reaction conditions, higher selectivity, and improved sustainability.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions offer a powerful alternative for the formation of C-O bonds in diaryl ethers. Palladium and copper-based catalytic systems are the most extensively studied for this purpose. organic-chemistry.orgjsynthchem.comumass.eduresearchgate.netresearchgate.net

The general approach involves the coupling of an aryl halide or a phenol (B47542) with a suitable coupling partner in the presence of a metal catalyst and a base. For the synthesis of p,p'-[Methylenebis(oxy)]ditoluene, this could involve the reaction of p-cresol with a methylene (B1212753) dihalide (e.g., dichloromethane (B109758) or dibromomethane) in the presence of a palladium or copper catalyst. d-nb.inforesearchgate.net

The efficiency of these reactions is highly dependent on the choice of the metal catalyst, the ligands, the base, and the solvent. Ligands play a crucial role in stabilizing the metal center and facilitating the catalytic cycle. A variety of phosphine-based and nitrogen-based ligands have been developed for this purpose. umass.edu

Catalyst SystemReactantsGeneral Conditions
Palladium-based p-Cresol, Methylene DihalidePd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene)
Copper-based p-Cresol, Methylene DihalideCu catalyst (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Enzymatic or Biocatalytic Approaches

The use of enzymes or whole-cell biocatalysts for chemical synthesis is a rapidly growing field, offering the potential for high selectivity under mild reaction conditions. While the direct enzymatic synthesis of p,p'-[Methylenebis(oxy)]ditoluene has not been extensively reported, analogous reactions suggest its feasibility.

For instance, lipases and proteases have been shown to catalyze the formation of bis(indolyl)methanes from indole (B1671886) and aldehydes, a reaction that is structurally similar to the condensation of p-cresol and formaldehyde. rsc.orgmdpi.com These enzymes can function in aqueous or organic media and offer the advantage of being biodegradable and derived from renewable resources.

Furthermore, monooxygenase enzymes have been identified that can hydroxylate p-cresol, indicating the potential for biocatalytic modification of the starting material. nih.gov Research in this area is focused on identifying or engineering enzymes with the desired activity and stability for the synthesis of diarylmethylene ethers.

Photochemical Synthesis Strategies

Photochemical methods provide an alternative energy source to drive chemical reactions, often enabling unique transformations that are not accessible through thermal methods. The photochemical synthesis of p,p'-[Methylenebis(oxy)]ditoluene is a largely unexplored area.

However, related photochemical reactions, such as the photocatalytic synthesis of acetals and ketals from carbonyl compounds, demonstrate the potential of light-induced C-O bond formation. nih.gov This approach could potentially be adapted to the reaction of p-cresol with formaldehyde, using a suitable photosensitizer to facilitate the reaction under mild conditions.

Additionally, photoinduced C-H activation and functionalization strategies are emerging, which could, in principle, be applied to the direct coupling of p-cresol with a methylene source. escholarship.org Further research is needed to explore the viability of these photochemical strategies for the synthesis of the target molecule.

Process Optimization for Industrial Scale-Up

The transition from a laboratory-scale batch reaction to a full-scale industrial process introduces significant challenges. Factors such as heat and mass transfer, reaction kinetics under dilute or concentrated conditions, and downstream processing must be carefully managed. For the synthesis of toluene (B28343) derivatives, process optimization often involves maximizing selectivity to the desired isomer (in this case, the para-substituted product) to reduce costly and complex separation procedures. rsc.orgmdpi.com Methodologies such as reactive distillation and heat integration are common strategies employed to improve efficiency and reduce the environmental footprint of chemical manufacturing. rsc.org

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates by orders of magnitude and altering reaction pathways and product distributions. rochester.edu Solvents can affect the stability of reactants, transition states, and products, thereby modifying the kinetic and thermodynamic landscape of a reaction.

From a kinetic standpoint, the polarity of the solvent often plays a significant role. For reactions proceeding through a polar transition state, a polar solvent can offer better stabilization compared to the reactants, thus lowering the activation energy and accelerating the reaction rate. rochester.edu Conversely, if reactants are better solvated than the transition state, a more polar solvent may hinder the reaction. rochester.edu For instance, in some reactions, moving from a non-polar solvent like carbon tetrachloride to a more polar one like dichloromethane can decrease the reaction rate. rochester.edu

Table 1: General Influence of Solvent Polarity on Reaction Parameters This table presents generalized trends in solvent effects on reaction kinetics and thermodynamics based on established chemical principles. Specific outcomes can vary significantly depending on the particular reaction mechanism.

Solvent PropertyInfluence on Reaction Rate (Kinetics)Influence on Selectivity (Thermodynamics)
High Polarity Can increase rate if transition state is more polar than reactants; can decrease rate if reactants are better solvated. rochester.eduOften enhances selectivity by differentially stabilizing isomeric transition states. manchester.ac.uk
Low Polarity Can increase rate if reactants are non-polar and the transition state has low polarity. manchester.ac.ukMay lead to lower selectivity compared to polar solvents if transition states have similar polarities. manchester.ac.uk
Protic vs. Aprotic Hydrogen bonding capabilities can specifically solvate and stabilize certain species, affecting rates.Can influence product ratios by participating in or disrupting key intermolecular interactions.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the industrial production of chemicals, offering significant advantages over traditional batch processing. mdpi.com These benefits include superior heat transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, improved mixing, and greater consistency in product quality. mdpi.com The transfer of a chemical process from batch to flow mode requires a thorough understanding of the reaction kinetics to optimize parameters such as residence time, temperature, and reagent concentration. mdpi.com

A typical continuous flow setup consists of pumps to deliver reagents, a reactor where the chemical transformation occurs (which can be a simple tube, a packed bed, or a more complex microreactor), and a back-pressure regulator to control the system pressure, allowing for heating solvents above their atmospheric boiling points. mdpi.com For the synthesis of compounds like P,'-[Methylenebis(oxy)]ditoluene, a continuous process could involve pumping solutions of a p-cresol salt and a methylene dihalide through a heated reactor, potentially containing a phase-transfer catalyst in a packed bed to facilitate the reaction.

The optimization of a continuous flow process involves systematically varying parameters to maximize yield and throughput while minimizing side-product formation. For example, in the synthesis of other organic compounds, parameters such as flow rate, temperature, and catalyst loading are carefully adjusted. mdpi.com

Table 2: Conceptual Parameters for Continuous Flow Synthesis of this compound This table outlines hypothetical parameters for a continuous flow synthesis, based on general principles. Actual values would require experimental determination.

ParameterRange/ValuePurpose
Reactant Flow Rates 0.1 - 10 mL/minControls residence time and stoichiometry.
Reactor Temperature 80 - 150 °CIncreases reaction rate; controlled precisely to minimize degradation.
System Pressure 5 - 15 barAllows for superheating of solvents to accelerate the reaction.
Residence Time 2 - 30 minutesThe duration reactants spend in the heated zone of the reactor.
Catalyst Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt)Facilitates reaction between aqueous and organic phases if applicable.

The adoption of continuous flow methodologies represents a significant step forward in the efficient and safe industrial-scale production of this compound and other specialty chemicals.

Reaction Mechanisms and Chemical Reactivity of P, Methylenebis Oxy Ditoluene

Detailed Mechanistic Studies of Chemical Transformations

Chemical transformations of P,'-[Methylenebis(oxy)]ditoluene primarily involve reactions at the aromatic rings and potential cleavage of the central methylene (B1212753) acetal (B89532) bridge.

While the aromatic rings are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups, the central methylenebis(oxy) bridge presents a site for nucleophilic substitution. Under certain conditions, this formal acetal linkage can be cleaved. It has been noted that the compound can undergo nucleophilic substitution reactions where the methylene bridge is replaced by other functional groups. Such reactions can be facilitated under basic conditions using nucleophiles like amines or thiols.

The most characteristic reaction for the aromatic portions of this compound is electrophilic aromatic substitution (EAS). In this type of reaction, an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The general mechanism proceeds through a two-step process:

Attack and Formation of the Arenium Ion : The electron-rich π system of one of the toluene (B28343) rings acts as a nucleophile, attacking an electrophile (E⁺). This step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. dalalinstitute.commasterorganicchemistry.com

Deprotonation and Restoration of Aromaticity : A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the stable aromatic π system. masterorganicchemistry.com

The substituents on the benzene (B151609) rings of this compound strongly influence the rate and position of electrophilic attack. The methyl group (-CH₃) and the ether-like methylenebis(oxy) group (-O-CH₂-O-Ar) are both electron-donating groups. libretexts.org They activate the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org These groups direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org In this compound, the para position is already occupied by the other substituent, meaning electrophilic substitution will occur at the positions ortho to both the methyl and the ether groups.

The table below summarizes common electrophilic aromatic substitution reactions that this compound is expected to undergo.

Expected Electrophilic Aromatic Substitution Reactions

ReactionReagents and CatalystElectrophile (E⁺)Product Type
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺Bromo- or Chloro-substituted derivative
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)Nitro-substituted derivative
SulfonationFuming H₂SO₄SO₃Sulfonic acid derivative
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (Carbocation)Alkyl-substituted derivative
Friedel-Crafts AcylationRCOCl, AlCl₃RC=O⁺ (Acylium ion)Acyl-substituted derivative (Ketone)

The current scientific literature from the conducted searches does not provide specific examples of rearrangement reactions involving this compound itself. While rearrangements are a key feature in the reactions of some related structures, such as the Criegee intermediates formed during ozonolysis, dedicated studies on the rearrangement pathways for this specific diarylmethylene acetal are not detailed. smu.edu

Investigation of Reactive Intermediates

The course of a chemical reaction is often dictated by the transient species and high-energy states that are formed along the reaction pathway.

The principal reactive intermediate in the electrophilic aromatic substitution reactions of this compound is the arenium ion . dalalinstitute.commasterorganicchemistry.com This carbocation intermediate is stabilized by resonance, which delocalizes the positive charge over several atoms in the ring. The stability of this intermediate is crucial to the reaction's feasibility. The electron-donating nature of the ether oxygen and the methyl group significantly stabilizes the arenium ion, particularly when the positive charge is delocalized onto the carbon atom bearing these substituents. libretexts.org The lone pair of electrons on the ether oxygen can participate in resonance, providing an additional, highly stable resonance structure and thereby accelerating the reaction. libretexts.org

Another potential reactive species is the methylenebis(oxy) radical (·O-CH₂-O·) . researchgate.net However, this 1,3-biradical is typically discussed in the context of being generated from sources like ozone and hydrocarbons, rather than as an intermediate derived from the breakdown of this compound. smu.eduresearchgate.net

The table below summarizes the key reactive intermediates relevant to the chemistry of this compound.

Key Reactive Species and Intermediates

Intermediate/SpeciesReaction TypeRole
Arenium Ion (Sigma Complex)Electrophilic Aromatic SubstitutionA resonance-stabilized carbocation formed by the attack of an electrophile on the aromatic ring. masterorganicchemistry.com
Acylium IonFriedel-Crafts AcylationThe electrophile (R-C=O⁺) that attacks the aromatic ring.
Nitronium IonNitrationThe powerful electrophile (NO₂⁺) that attacks the aromatic ring. libretexts.org

For the two-step electrophilic aromatic substitution mechanism, the reaction energy profile features two transition states and one intermediate (the arenium ion). The first transition state, leading to the formation of the arenium ion, is significantly higher in energy because it involves the disruption of the stable aromatic system. masterorganicchemistry.com This step is the rate-determining step of the reaction. masterorganicchemistry.com

Redox Chemistry and Oxidation/Reduction Pathways

As noted, there is no specific information available in the scientific literature regarding the redox chemistry of P,p'-[Methylenebis(oxy)]ditoluene.

Theoretical and Computational Studies of P, Methylenebis Oxy Ditoluene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, stability, and electronic properties.

A study on diphenylmethane (B89790), a close structural analog lacking the oxygen atoms, utilized both semi-empirical and Density Functional Theory (DFT) methods to explore its conformational energy surface. cdnsciencepub.com The calculations revealed a large, flat energy minimum, indicating significant conformational flexibility. cdnsciencepub.com The most stable structure was identified as having C₂ symmetry, with the phenyl rings twisted at an angle of 57 degrees, a finding that aligns well with ab initio calculations. cdnsciencepub.com

Table 1: Comparison of Calculated Torsional Minima for Diphenylmethane Analogs
MethodCompoundCalculated Minimum Energy Conformation (Torsional Angles øA/øB)Energy Barrier to Rotation (kcal/mol)
AM1Diphenylmethane~30°/30° to 95°/95° (flat minimum)Low
Becke3LYP/3-21GDiphenylmethane57°/57° (C₂ symmetry)~1
AM1Diphenyl ether~30°/30°~1
MNDODiphenyl ether~50°/50°~1

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ijcps.org It is particularly valuable for predicting reaction mechanisms and transition states due to its balance of computational cost and accuracy. ohio-state.edu For a molecule like p,p'-[Methylenebis(oxy)]ditoluene, DFT could be used to predict sites susceptible to electrophilic or nucleophilic attack by analyzing the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO).

For instance, studies on the oxidation of ethylene (B1197577) catalyzed by metal-oxo complexes have successfully used DFT to map out potential energy surfaces for different reaction pathways, such as [3+2] and [2+2] cycloadditions. ohio-state.edu This type of analysis could be applied to predict the products of oxidation or other reactions involving p,p'-[Methylenebis(oxy)]ditoluene. Furthermore, DFT calculations have been employed to understand the regioselectivity of nucleophilic aromatic substitution on perfluoroaromatic compounds, where kinetic factors, particularly the transition state energy, were found to be determinant. acs.org

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. hu-berlin.dearxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties but at a significantly greater computational cost. hu-berlin.denih.gov

For interactions involving aromatic systems, such as the π-stacking that could occur in dimers of p,p'-[Methylenebis(oxy)]ditoluene, high-accuracy ab initio calculations are often necessary. A study on the anisole (B1667542) dimer, which features a methoxybenzene unit, combined high-resolution spectroscopy with ab initio calculations to characterize its stacked structure, confirming that it is stabilized by dispersive interactions. nih.gov Such methods are crucial for obtaining benchmark conformational energies, which can then be used to validate less computationally expensive methods. ohio-state.edunih.gov

For very large molecular systems or for long-timescale simulations, ab initio and even DFT methods can be computationally prohibitive. Semi-empirical methods, which use parameters derived from experimental data, offer a faster alternative. nih.gov Methods like AM1, MNDO, and PM3 have been used to calculate the torsional energy surfaces of diphenylmethane and diphenyl ether, providing results that, in some cases, compare favorably with DFT calculations. cdnsciencepub.com

Force field methods take a further step in simplification, treating molecules as a collection of atoms connected by springs. These classical mechanics-based models are the foundation of molecular dynamics simulations. Developing accurate force field parameters is crucial for reliable simulations. nih.govsci-hub.se This often involves fitting parameters to reproduce experimental data or higher-level quantum chemical calculations for small, representative molecules like 1,2-dimethoxyethane (B42094) for poly(ethylene oxide). researchgate.net For a novel molecule like p,p'-[Methylenebis(oxy)]ditoluene, specific force field parameters for the methylenebis(oxy) linkage would likely need to be developed. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing a detailed view of conformational dynamics. nih.govyoutube.com By exploring the potential energy surface, MD can reveal the accessible conformations of a molecule, the pathways of conformational change, and the timescale of these motions.

For a flexible molecule like p,p'-[Methylenebis(oxy)]ditoluene, MD simulations would be invaluable for understanding the range of motion of the two p-tolyl groups relative to each other. The flexibility of the C-O-CH₂-O-C linkage would allow for a wide variety of conformations, from extended to folded. A study of diphenyl ether and diphenyl ketone units within the polymer PEEK using semi-empirical calculations and MD simulations showed that the ether-linked phenyl rings are more mobile than those linked by a ketone. kpi.ua This suggests that the ether linkages in p,p'-[Methylenebis(oxy)]ditoluene would contribute significantly to its conformational flexibility.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity of a molecule and the selectivity of its reactions. Frontier Molecular Orbital (FMO) theory, based on the HOMO and LUMO energies and distributions calculated by quantum chemistry methods, can identify the most likely sites for nucleophilic and electrophilic attack.

Automated reaction prediction programs, such as YARP, can explore vast reaction networks without relying on heuristics, identifying kinetically relevant pathways and products. chemrxiv.org These methods could be applied to p,p'-[Methylenebis(oxy)]ditoluene to predict its degradation pathways or its reactivity with various reagents. For aromatic compounds, predicting the site of reaction (regioselectivity) is a key challenge that can be addressed by calculating the activation energies for attack at different positions on the aromatic rings. acs.org

Application of Machine Learning Algorithms in Chemical Space Exploration

Machine learning (ML) is rapidly becoming a powerful tool in chemistry for predicting molecular properties and exploring vast chemical spaces. nih.govnih.govacs.org ML models can be trained on large datasets of known molecules to learn the relationship between molecular structure and properties. researchgate.net These trained models can then predict the properties of new, un-synthesized molecules with high speed and accuracy. researchgate.net

For a compound like p,p'-[Methylenebis(oxy)]ditoluene, ML models could predict a wide range of physicochemical properties, such as boiling point, density, and solubility. nih.gov An ML model trained on a dataset of multifunctional organic compounds containing ether and aromatic groups was able to predict chemical potentials with good accuracy. acs.orgnih.gov Furthermore, ML techniques are being developed to predict reaction kinetics, which could estimate the rate constants for reactions involving the target molecule. acs.org This approach significantly accelerates the screening of potential new molecules and the prediction of their behavior in complex chemical environments. nih.gov

Table 2: Illustrative Applications of Machine Learning in Predicting Properties of Related Organic Compounds
Machine Learning Model/ApproachPredicted PropertyApplicable Molecular ClassReported Accuracy/Performance Metric
Extreme Minimum Learning Machine (EMLM)Chemical PotentialMultifunctional organic compounds (C, H, O)RMSE of 0.5 kcal/mol for molecules within training set size acs.orgnih.gov
Light Gradient Boosting Machine (LGBM)Reaction Rate Constants (Intramolecular H-migration)Ether Peroxy RadicalsRMSE of 0.396 in ln(k) values acs.org
Random Forests / Extreme Gradient BoostingPhysicochemical Properties (e.g., density, boiling point)Polycyclic Aromatic HydrocarbonsHigh prediction capacity using topological descriptors nih.gov

Applications of P, Methylenebis Oxy Ditoluene in Advanced Chemical Disciplines

Polymer Science and Macromolecular Design

A comprehensive search for the application of P,P'-[Methylenebis(oxy)]ditoluene in polymer science did not yield any specific research findings. The subsequent subsections detail the absence of its use in specific areas of polymer chemistry.

As a Monomer in Advanced Polymer Synthesis

There is no available literature to suggest that P,P'-[Methylenebis(oxy)]ditoluene is employed as a monomer in the synthesis of advanced polymers.

No studies were found that describe the use of P,P'-[Methylenebis(oxy)]ditoluene as a monomer for the development of polyethers.

Similarly, the synthesis of polyesters using P,P'-[Methylenebis(oxy)]ditoluene as a monomeric unit has not been reported in the reviewed scientific literature.

Research on the incorporation of P,P'-[Methylenebis(oxy)]ditoluene into novel polymer architectures is not present in the available scientific domain.

Copolymerization Studies

No published copolymerization studies involving P,P'-[Methylenebis(oxy)]ditoluene as a comonomer could be located.

Elastomer and Thermoset Formulations

The use of P,P'-[Methylenebis(oxy)]ditoluene in the formulation of elastomers or thermosets is not documented in the accessible literature.

Organic Synthesis and Reagent Development

The utility of a compound in organic synthesis is often determined by its reactivity, selectivity, and its ability to serve as a scaffold for building more complex structures. While the fundamental components of P,P'-[Methylenebis(oxy)]ditoluene are common in synthetic chemistry, the compound as a whole has not been widely adopted as a key reagent or building block.

Building Block for Complex Molecular Architectures

In theory, the two toluene (B28343) rings of P,P'-[Methylenebis(oxy)]ditoluene could be functionalized to create more elaborate molecular structures. The methyl groups and the aromatic rings themselves offer sites for chemical modification. The central methylenebis(oxy) linker could also, in principle, be cleaved to release the two p-cresol (B1678582) units, potentially as part of a protecting group strategy. However, the scientific literature does not provide specific examples of this compound being used as a foundational element in the synthesis of complex natural products or other intricate molecular architectures.

Role in Functional Group Interconversions

Functional group interconversions are fundamental transformations in organic synthesis. The acetal (B89532) linkage in P,P'-[Methylenebis(oxy)]ditoluene is, in principle, susceptible to cleavage under acidic conditions, which would regenerate p-cresol. This characteristic is the basis for using similar structures as protecting groups for phenols. However, no specific research has been found that details the use of the P,P'-[methylenebis(oxy)]ditoluene moiety for this purpose or in other functional group transformations.

Precursor for Synthesizing Specialty Chemicals

Given its aromatic nature, P,P'-[Methylenebis(oxy)]ditoluene could theoretically serve as a monomer or a precursor in the synthesis of certain polymers or specialty resins. The presence of two aromatic rings suggests potential for creating materials with specific thermal or mechanical properties. Despite this theoretical potential, there is no readily available information in scientific journals or patents that documents its use in the creation of specialty chemicals.

Industrial Chemical Processes

For a chemical to be adopted in industrial processes, it typically needs to be readily available, cost-effective, and offer a clear advantage in the manufacturing of a desired product. The commercial availability of P,P'-[Methylenebis(oxy)]ditoluene is noted by several chemical suppliers, indicating it can be produced. lookchem.com However, there is a lack of public information regarding its use in any large-scale industrial applications. The specific contributions of this compound to industrial chemical processes are not detailed in the available literature.

Advanced Characterization Methodologies for P, Methylenebis Oxy Ditoluene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules in solution. For derivatives such as 4,4′-methylenebis(2,6-diethylaniline), ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms.

In a typical ¹H NMR spectrum of 4,4′-methylenebis(2,6-diethylaniline), distinct signals corresponding to the different types of protons are observed. iucr.org For instance, the protons of the methylene (B1212753) bridge (-CH₂-) typically appear as a singlet, while the aromatic protons show signals in the aromatic region of the spectrum. The ethyl substituents give rise to a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), with coupling patterns that confirm their connectivity.

Table 1: Representative ¹H NMR Data for 4,4′-methylenebis(2,6-diethylaniline) in DMSO-d₆ iucr.orgresearchgate.net

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H6.64singlet-
NH₂4.29singlet-
Bridge-CH₂3.56singlet-
Ethyl-CH₂2.42quartet7.5
Ethyl-CH₃1.09triplet7.5

This table presents representative data and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are complementary and provide a characteristic fingerprint of the compound.

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For 4,4′-methylenebis(2,6-diethylaniline), high-resolution mass spectrometry can confirm the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The resulting mass spectrum of 4,4′-methylenebis(2,6-diethylaniline) would show a prominent molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments can be performed to isolate the molecular ion and induce fragmentation, providing information about the structural components. Common fragmentation pathways would involve cleavage of the bonds adjacent to the methylene bridge, leading to the formation of substituted benzyl (B1604629) or aniline-type fragment ions.

Table 2: Selected MS/MS Fragmentation Data for the [M+H]⁺ Ion of 4,4′-methylenebis(2,6-diethylaniline)

m/z of Fragment Ion Relative Intensity Possible Assignment
162.127726100.0Fragment from bridge cleavage
147.10425120.6Fragment from bridge cleavage
145.10117714.6Fragment ion
117.06987714.9Fragment ion

This table shows a selection of key fragments and their relative intensities.

Diffraction Techniques for Solid-State Structure

Diffraction techniques are essential for determining the arrangement of atoms and molecules in the solid state, providing definitive information on the three-dimensional structure, polymorphism, and crystallinity.

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid. For derivatives of P,'-[Methylenebis(oxy)]ditoluene that can be crystallized, this technique provides accurate bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice.

The crystal structure of 4,4′-methylenebis(2,6-diethylaniline) has been determined by single-crystal X-ray analysis. iucr.orgresearchgate.net These studies reveal a non-planar molecular conformation, with a significant dihedral angle between the two aromatic rings. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the amine groups and C-H···π interactions. iucr.org The introduction of substituents, such as chlorine atoms, can significantly alter these structural parameters and packing motifs. iucr.org

Table 3: Selected Crystallographic Data for 4,4′-methylenebis(2,6-diethylaniline) iucr.org

Parameter Value
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)18.000(4)
b (Å)6.2080(12)
c (Å)17.513(4)
Dihedral angle between rings (°)64.13(6)

This table presents a summary of key crystallographic parameters.

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. It is used to identify the crystalline phases present in a sample, determine the degree of crystallinity, and study polymorphism—the ability of a compound to exist in more than one crystal structure.

For this compound and its derivatives, PXRD can be used as a routine method for quality control to ensure batch-to-batch consistency of the crystalline form. Studies on the closely related 4,4′-methylenebis(2,6-dimethylaniline) have shown that it can exist in at least two polymorphic forms, which can be identified and distinguished by their unique PXRD patterns. iucr.org This highlights the importance of PXRD in characterizing the solid-state properties of this class of compounds, as different polymorphs can exhibit different physical properties.

Chromatographic Methods for Purity Assessment and Mixture Separation

The purity of P,p'-[Methylenebis(oxy)]ditoluene and the effective separation of this compound from reaction mixtures containing starting materials, byproducts, or its derivatives are crucial for its characterization and application. Chromatographic techniques are indispensable for these purposes, offering high-resolution separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. The selection of an appropriate chromatographic method and conditions is contingent upon the physicochemical properties of P,p'-[Methylenebis(oxy)]ditoluene and the other components in the mixture.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like P,p'-[Methylenebis(oxy)]ditoluene. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its relatively nonpolar nature.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is driven by hydrophobic interactions; more nonpolar compounds are retained longer on the column. For P,p'-[Methylenebis(oxy)]ditoluene, a C18 or C8-functionalized silica (B1680970) column is typically employed. The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve a good resolution of all components in a complex mixture within a reasonable timeframe.

While specific HPLC methods for P,p'-[Methylenebis(oxy)]ditoluene are not extensively documented in publicly available literature, methods for structurally similar compounds, such as other diarylmethyl ethers and benzyl ethers, provide a strong basis for method development. For instance, the analysis of benzyl ethyl ether and related compounds has been successfully achieved using reversed-phase conditions. sielc.com Similarly, methods developed for the separation of bisphenol A diglycidyl ether (BADGE) and its derivatives can be adapted for P,p'-[Methylenebis(oxy)]ditoluene. dphen1.comnih.gov

A typical HPLC method for the purity assessment of P,p'-[Methylenebis(oxy)]ditoluene could involve a C18 column with a gradient elution from a water/acetonitrile mixture. The use of an acid modifier, like formic acid or phosphoric acid, in the mobile phase can improve peak shape and resolution, especially if any acidic or basic impurities are present. sielc.com Detection is commonly performed using a UV detector, as the toluene (B28343) rings in the molecule are chromophoric.

Table 1: Illustrative HPLC Parameters for the Analysis of Compounds Structurally Related to P,p'-[Methylenebis(oxy)]ditoluene

ParameterCondition 1: Analysis of Benzyl Ether Derivatives sielc.comCondition 2: Analysis of Bis(alpha-methoxy-p-tolyl) ether sielc.comCondition 3: Analysis of Tolfenamic Acid and Benzyl Alcohol austinpublishinggroup.com
Stationary Phase Newcrom R1 (Reverse-Phase)Newcrom R1 (Reverse-Phase)Hypersil BDS C18 (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric AcidAcetonitrile (MeCN), Water, Phosphoric AcidAcetonitrile, 50mM Triethylamine (70:30, v/v)
Flow Rate --1 mL/min
Detection UV, MS-compatible with Formic AcidUV, MS-compatible with Formic AcidUV at 220 nm
Temperature --40 °C

This table presents data from the analysis of structurally related compounds to provide a starting point for method development for P,p'-[Methylenebis(oxy)]ditoluene. Actual conditions may require optimization.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. P,p'-[Methylenebis(oxy)]ditoluene, with an appropriate boiling point and thermal stability, can be analyzed by GC. This method is particularly useful for assessing the presence of volatile impurities or for monitoring the progress of a reaction.

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (the mobile phase), such as helium or nitrogen, carries the sample through the column. Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase.

For P,p'-[Methylenebis(oxy)]ditoluene, a capillary column with a nonpolar or medium-polarity stationary phase, such as a polydimethylsiloxane (B3030410) (e.g., DB-1, HP-1) or a phenyl-substituted polysiloxane (e.g., DB-5, HP-5), would be suitable. The choice of stationary phase will depend on the specific impurities that need to be separated. Temperature programming, where the column temperature is gradually increased, is typically employed to ensure the elution of all components, from the most volatile to the least volatile.

Coupling GC with a mass spectrometer (GC-MS) provides a highly sensitive and specific analytical method. The mass spectrometer can be used to identify the individual components as they elute from the GC column based on their mass spectra, which serve as a molecular fingerprint. This is invaluable for confirming the identity of P,p'-[Methylenebis(oxy)]ditoluene and for identifying unknown impurities in the sample. The analysis of impurities in related starting materials like benzyl chloride has been effectively performed using GC. oup.com

Table 2: Representative GC Conditions for the Analysis of Related Ether Compounds

ParameterGeneral Conditions for Ether Analysis nih.govConditions for Analysis of Benzyl Chloride Impurities (including Dibenzyl Ether) oup.com
Column Capillary column (e.g., DB-5)Glass column to prevent corrosion
Carrier Gas Helium or Hydrogen-
Injection Split/Splitless-
Oven Program Temperature programming-
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)-

This table provides general conditions that can be adapted for the analysis of P,p'-[Methylenebis(oxy)]ditoluene.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is primarily used for the qualitative monitoring of reactions and for preliminary purity checks. It can also be used to determine the appropriate solvent system for column chromatography.

In TLC, a thin layer of adsorbent material, typically silica gel or alumina, is coated onto a flat carrier such as a glass plate or plastic sheet. A small spot of the sample is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the eluent). The eluent ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and interaction with the stationary phase.

For P,p'-[Methylenebis(oxy)]ditoluene, a silica gel plate would be used as the stationary phase. A nonpolar to moderately polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would be suitable for its separation. The ratio of the solvents can be adjusted to achieve optimal separation. Visualization of the separated spots can be achieved under UV light, as the aromatic rings will fluoresce, or by using staining agents such as iodine vapor or a potassium permanganate (B83412) solution. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used to identify components under consistent conditions.

Table 3: Common TLC Systems for the Separation of Diarylmethyl and Related Ethers

Stationary PhaseEluent System ExamplesVisualization Methods
Silica Gel F254Hexane/Ethyl Acetate mixturesUV light (254 nm)
Silica Gel F254Toluene/Acetone mixturesIodine vapor
Silica Gel F254Dichloromethane (B109758)/Methanol mixturesPotassium permanganate stain

The choice of eluent system will depend on the polarity of the specific derivatives and impurities being separated.

Q & A

Q. What spectroscopic methods are recommended for confirming the molecular geometry of P,'-[Methylenebis(oxy)]ditoluene?

Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for identifying functional groups and spatial arrangements. For example, the OCO bond angle in methylenebis(oxy) derivatives can distinguish between electronic states (e.g., 3A₂ at 107.4° vs. 3B₁ at 134.4° via computational thermochemistry data) . High-resolution mass spectrometry (HRMS) is essential for validating molecular weight and fragmentation patterns, as demonstrated in alkaloid structural studies .

Q. How can researchers distinguish this compound from structurally similar compounds in synthetic mixtures?

Use hyphenated techniques like GC-MS or LC-MS to separate and identify isomers. Reference standards and fragmentation libraries (e.g., EPA/NIH Mass Spectral Database) provide benchmarks for distinguishing methylenebis(oxy) derivatives, such as resolving 2,3:10,11-bis[methylenebis(oxy)]-Rheadan from trimethoxy analogs .

Q. What solvents are compatible with this compound for stability testing?

Avoid polar aprotic solvents like dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP), which may induce decomposition. Methylene chloride or benzene mixtures (e.g., 1,2,4-Trichlorobenzene in methylene chloride:benzene) are empirically validated for stability in analytical preparations .

Advanced Research Questions

Q. How do computational methods resolve contradictions in thermochemical data for this compound derivatives?

Benchmarks like the W4-11 dataset reconcile discrepancies between experimental and calculated enthalpies. For example, density functional theory (DFT) with corrections (e.g., CCSD(T)/CBS) can refine OCO bond angles and predict reaction pathways for methylenebis(oxy) intermediates . Validate results against high-precision gas-phase thermochemical datasets .

Q. What synthetic strategies minimize side reactions during the preparation of this compound-based polymers?

Controlled step-growth polymerization with stoichiometric monitoring avoids cross-linking. For instance, reacting 1,1'-methylenebis[4-isocyanatobenzene] with diols requires anhydrous conditions and catalysts like dibutyltin dilaurate to suppress urea formation . Kinetic studies using in-situ FTIR track isocyanate consumption rates .

Q. How can researchers address conflicting spectral assignments for methylenebis(oxy) motifs in natural products?

Combine 2D-NMR (e.g., HSQC, HMBC) with X-ray crystallography. In the structural elucidation of meconoquintupline (a methylenebis(oxy)-containing alkaloid), HMBC correlations confirmed ether linkages, while NOESY clarified stereochemistry . Cross-reference with synthetic analogs to validate assignments .

Q. What analytical workflows ensure reproducibility in quantifying this compound degradation products?

Use isotope dilution mass spectrometry (ID-MS) with ¹³C-labeled internal standards. For example, trace ethylene oxide in methylene chloride matrices is quantified via headspace GC-MS with a detection limit of 50 µg/mL, as per pharmacopeial guidelines . Validate methods against EPA/NIST protocols .

Methodological Notes

  • Data Validation : Prioritize peer-reviewed databases (e.g., NIST Chemistry WebBook) over vendor catalogs. Cross-check computational results with experimental benchmarks (e.g., W4-11 for thermochemistry) .
  • Nomenclature Consistency : Use IUPAC names (e.g., "1,1'-methylenebis(4-isocyanatobenzene)" instead of "MDI") to avoid ambiguity .
  • Contradiction Management : When spectral or thermochemical data conflict, re-evaluate experimental conditions (e.g., solvent effects on NMR shifts) and computational basis sets .

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